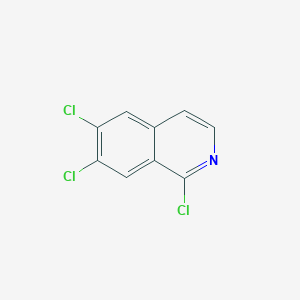

1,6,7-Trichloroisoquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H4Cl3N |

|---|---|

Molekulargewicht |

232.5 g/mol |

IUPAC-Name |

1,6,7-trichloroisoquinoline |

InChI |

InChI=1S/C9H4Cl3N/c10-7-3-5-1-2-13-9(12)6(5)4-8(7)11/h1-4H |

InChI-Schlüssel |

KRZUSZVZKHXFQL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN=C(C2=CC(=C(C=C21)Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Reactivity Profiles and Mechanistic Investigations of 1,6,7 Trichloroisoquinoline

Nucleophilic Aromatic Substitution Reactions on Chlorinated Isoquinolines

Nucleophilic aromatic substitution (SNA) is a key reaction class for functionalizing chlorinated isoquinolines. The electron-withdrawing nature of the nitrogen atom and the chlorine substituents facilitates the attack of nucleophiles on the heterocyclic core.

Positional Reactivity and Leaving Group Effects

In the isoquinoline (B145761) system, the C1 position is the most susceptible to nucleophilic attack, followed by the C3 position. This is because the negative charge in the resulting intermediate, known as a Meisenheimer complex, can be effectively stabilized by the adjacent nitrogen atom. quora.com Halogens located on the pyridine (B92270) ring (at C1 and C3) are generally more reactive towards nucleophiles than those on the benzene (B151609) ring. iust.ac.ir

The nature of the halogen atom also plays a crucial role, serving as the leaving group in these reactions. The reactivity order is typically F > Cl > Br > I. This is contrary to the trend observed in SN1 and SN2 reactions and is because the rate-determining step in many SNA reactions is the initial addition of the nucleophile, not the departure of the leaving group. masterorganicchemistry.comwikipedia.org The high electronegativity of fluorine stabilizes the intermediate carbanion more effectively. masterorganicchemistry.comopenstax.org

Table 1: General Reactivity of Haloisoquinolines in Nucleophilic Aromatic Substitution

| Position of Halogen | Reactivity | Reason for Reactivity |

| C1 | High | Stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom. quora.com |

| C3 | Moderate | Less effective stabilization of the intermediate compared to C1. iust.ac.ir |

| C4, C5, C6, C7, C8 | Low | Halogens behave similarly to those on a halobenzene. iust.ac.ir |

Directed Substitution Strategies

To achieve regioselective substitution, especially when multiple halogens are present, directed substitution strategies are employed. These methods often involve the use of directing groups that can steer the incoming nucleophile to a specific position. For instance, the introduction of a nitro group can further activate the ring towards nucleophilic attack and direct substitution to the ortho and para positions relative to the nitro group. openstax.org Another strategy is the Vicarious Nucleophilic Substitution (VNS), which allows for the substitution of hydrogen atoms in electron-deficient arenes. organic-chemistry.org

Electrophilic Aromatic Substitution Patterns in Halogenated Isoquinolines

Electrophilic aromatic substitution (EAS) on the isoquinoline ring is generally more challenging than on benzene due to the deactivating effect of the nitrogen atom. libretexts.org Such reactions typically occur on the benzene portion of the molecule, primarily at the C5 and C8 positions. iust.ac.irarsdcollege.ac.in The presence of deactivating halogen atoms at positions 6 and 7 in 1,6,7-trichloroisoquinoline would further disfavor electrophilic attack on the benzene ring.

Under forcing conditions, halogenation can occur. For example, bromination in the presence of sulfuric acid can lead to a mixture of 5-bromo and 8-bromo isomers. iust.ac.ir However, direct electrophilic substitution on the pyridine ring is difficult. libretexts.org

Site-Selective Functionalization of Polychlorinated Heteroarenes

The differential reactivity of the carbon-halogen bonds in polychlorinated heteroarenes like this compound allows for site-selective functionalization. By carefully choosing reaction conditions and reagents, it is possible to substitute one chlorine atom while leaving the others intact. This is often achieved by exploiting the different leaving group abilities of the halogens or by employing metal-catalyzed cross-coupling reactions that can be selective for a particular C-Cl bond. d-nb.infochemrxiv.org For instance, a more reactive chlorine at the C1 position could be targeted for initial substitution.

Metal-Catalyzed Cross-Coupling Reactions Involving Carbon-Halogen Bonds

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halogenated heterocycles. eie.grwiley.commdpi.com Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings can be used to introduce a wide variety of substituents onto the isoquinoline core. mdpi.com

In the case of this compound, the different electronic environments of the three chlorine atoms could allow for selective cross-coupling. The C1-Cl bond is expected to be the most reactive in palladium-catalyzed reactions due to the ease of oxidative addition at this position, which is activated by the nitrogen atom. The relative reactivity of the C6-Cl and C7-Cl bonds would be lower and more similar to that of chloroarenes.

Table 2: Common Cross-Coupling Reactions for Functionalizing Halogenated Isoquinolines

| Reaction Name | Coupling Partners | Catalyst (Typical) | Bond Formed |

| Suzuki-Miyaura | Organoboron compound | Palladium | C-C |

| Heck | Alkene | Palladium | C-C |

| Sonogashira | Terminal alkyne | Palladium/Copper | C-C |

| Buchwald-Hartwig | Amine, alcohol, thiol | Palladium | C-N, C-O, C-S |

| Negishi | Organozinc compound | Palladium/Nickel | C-C |

| Stille | Organotin compound | Palladium | C-C |

Proposed Reaction Mechanisms and Intermediates

The mechanisms of substitution reactions on this compound are dependent on the nature of the attacking species.

Nucleophilic Aromatic Substitution (SNAr): This typically proceeds via a two-step addition-elimination mechanism. openstax.org The nucleophile first attacks the carbon atom bearing a chlorine, forming a resonance-stabilized anionic intermediate called a Meisenheimer complex. masterorganicchemistry.comopenstax.org In the second, usually faster step, the chloride ion is eliminated to restore aromaticity. openstax.org The stability of the Meisenheimer complex is a key factor in determining the reaction rate and regioselectivity. openstax.org In some cases, a concerted SNAr mechanism, where bond formation and bond-breaking occur simultaneously, has been proposed. nih.gov

Metal-Catalyzed Cross-Coupling: These reactions generally proceed through a catalytic cycle involving three main steps:

Oxidative Addition: The metal catalyst (e.g., Pd(0)) inserts into the carbon-chlorine bond.

Transmetalation: The organometallic coupling partner transfers its organic group to the catalyst.

Reductive Elimination: The two organic groups on the catalyst couple and are eliminated, regenerating the catalyst.

Radical Reactions: In some instances, reactions can proceed through radical intermediates. For example, the Minisci reaction involves the attack of an alkyl radical on an electron-deficient heteroarene. nih.gov

The specific intermediates in these reactions are often transient and highly reactive, including Meisenheimer complexes in SNAr, organopalladium species in cross-coupling, and radical adducts in radical reactions. uomustansiriyah.edu.iqnumberanalytics.com

Advanced Spectroscopic and Crystallographic Characterization of 1,6,7 Trichloroisoquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific experimental NMR data for 1,6,7-trichloroisoquinoline is not available in the reviewed literature. A detailed analysis of its proton and carbon chemical shifts, coupling patterns, and 2D NMR correlations cannot be provided without experimental spectra.

¹H NMR Chemical Shift Analysis and Proton Coupling Patterns

No published ¹H NMR spectrum or associated chemical shift and coupling constant data for this compound could be located.

¹³C NMR Investigations: Carbon Chemical Shifts and Substituent Effects

No published ¹³C NMR spectrum or a corresponding list of carbon chemical shifts for this compound could be found.

2D NMR Techniques for Connectivity and Proximity Assignments

There are no published studies employing 2D NMR techniques (e.g., COSY, HSQC, HMBC) for the structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the molecular weight can be calculated from the chemical formula (C₉H₄Cl₃N), specific experimental mass spectrometry data, including fragmentation patterns, is not documented in available scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

No experimental high-resolution mass spectrometry data for this compound, which would be used to confirm its elemental composition, is available in the public domain.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Groups

An experimental infrared spectrum for this compound, which would detail its characteristic vibrational modes, has not been found in the surveyed literature.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

Comprehensive searches of scientific literature and crystallographic databases did not yield any experimental X-ray diffraction data for this compound. Consequently, a detailed analysis of its solid-state molecular architecture is not possible at this time.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

No published single-crystal X-ray diffraction studies for this compound were found. As a result, experimentally determined bond lengths, bond angles, and torsion angles for this specific molecule are not available.

Analysis of Crystal Packing and Intermolecular Interactions

Without experimental crystallographic data, an analysis of the crystal packing and intermolecular interactions for this compound cannot be performed. Such an analysis would require the three-dimensional coordinates of the atoms within the crystal lattice, which are obtained through X-ray diffraction studies.

Confirmation of Regioisomeric Purity and Stereochemistry

X-ray diffraction is a definitive method for confirming the specific arrangement of atoms, which includes both the connectivity (regioisomerism) and the three-dimensional arrangement (stereochemistry). However, due to the absence of a crystal structure for this compound in the surveyed literature, this confirmation cannot be provided through crystallographic means.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

A review of the scientific literature did not uncover any published experimental Ultraviolet-Visible (UV-Vis) absorption spectra for this compound. Therefore, a detailed discussion of its electronic absorption properties, including absorption maxima (λmax) and molar absorptivity, cannot be presented.

Other Specialized Spectroscopic Methods (e.g., Electron Paramagnetic Resonance for Radical Species)

There is no information available in the scientific literature regarding the use of specialized spectroscopic methods, such as Electron Paramagnetic Resonance (EPR), to study this compound. EPR spectroscopy is specifically used for the characterization of species with unpaired electrons (radical species). In the absence of any studies suggesting that this compound forms stable radical species, or any reported EPR spectra, no analysis can be provided.

Computational and Theoretical Investigations of 1,6,7 Trichloroisoquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. DFT methods are used to investigate the electronic structure of many-electron systems, providing a balance between accuracy and computational cost. aps.orgjussieu.fr For halogenated quinolines and isoquinolines, DFT has been successfully employed to analyze their structural, spectroscopic, and electronic features. dergipark.org.trnih.govdergipark.org.tr

DFT calculations are instrumental in determining the electronic properties of a molecule. By solving approximations of the Schrödinger equation, researchers can obtain information about the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.trmdpi.com A smaller gap generally implies higher reactivity.

Key reactivity descriptors that can be calculated using DFT include:

Electron Affinity and Ionization Potential: Related to the energies of LUMO and HOMO, respectively.

Chemical Hardness and Softness: Measures of the molecule's resistance to change in its electron distribution.

Electronegativity: The power of an atom or group to attract electrons.

Fukui Functions: These descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.govresearchgate.net For the parent isoquinoline (B145761) molecule, electrophilic substitution typically occurs in the benzene (B151609) ring at positions 5 and 8, while nucleophilic substitution happens at position 1. youtube.com The introduction of three chlorine atoms in 1,6,7-trichloroisoquinoline would significantly alter the electron distribution and, consequently, these reactivity patterns.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, indicating electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. nih.govrjptonline.org

While specific DFT data for this compound is not available in the cited literature, studies on similar molecules like 6-chloroquinoline (B1265530) demonstrate that halogen substitution significantly alters the reactive nature of the quinoline (B57606) moiety. dergipark.org.tr The table below illustrates typical quantum chemical descriptors that would be calculated for such a compound.

| Descriptor | Typical Information Provided | Relevance to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. | Indicates the molecule's propensity to donate electrons in a reaction. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. | Indicates the molecule's propensity to accept electrons; halogen substitution generally lowers LUMO energy. mdpi.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A key indicator of chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| Fukui Functions | Identifies local reactivity sites for different types of chemical attack. | Predicts which atoms are most likely to participate in electrophilic, nucleophilic, or radical reactions. researchgate.net |

This table is illustrative of the types of data generated from DFT calculations.

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformations) of a molecule and the energy barriers between them. For a rigid aromatic system like this compound, the primary focus would be on the energetic landscape related to its interactions with other molecules rather than intramolecular rotations. DFT calculations can be used to optimize the molecular geometry to find its lowest energy state. dergipark.org.tr Theoretical vibrational frequency calculations are also performed to confirm that the optimized structure corresponds to a true energy minimum and to aid in the interpretation of experimental spectroscopic data, such as FT-IR spectra. dergipark.org.trdergipark.org.tr

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. MD provides detailed information on the dynamic behavior and interactions of a molecule within a defined environment, such as in a solvent or bound to a biological receptor. mdpi.comnih.gov

For a compound like this compound, MD simulations could be employed to:

Analyze Solvation: Understand how the molecule interacts with solvent molecules, which is crucial for predicting solubility and partitioning behavior. Studies on quinoline have used MD to investigate its extraction from non-polar solvents. nih.gov

Study Intermolecular Interactions: Investigate how molecules of this compound pack together in a solid state, which can be influenced by halogen bonding and other non-covalent interactions. mdpi.com

Simulate Binding to a Target: If the molecule has potential biological activity, MD simulations can explore the stability of its complex with a target protein or enzyme. nih.govresearchgate.net These simulations provide insights into the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.com

MD simulations on halogenated quinoline derivatives have been used to assess the stability of ligand-protein complexes, revealing that such compounds can form stable interactions with biological targets. nih.gov The simulations track metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to evaluate the stability of the complex over the simulation time. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoquinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. frontiersin.org QSAR models are widely used in drug discovery and environmental toxicology to predict the activity of new, untested compounds. researchgate.netnih.govnih.gov

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.gov These can range from simple 2D descriptors (e.g., molecular weight, number of hydrogen bond donors) to more complex 3D descriptors (e.g., molecular shape, surface area). frontiersin.orgresearchgate.net For isoquinoline derivatives, a wide range of descriptors have been used to build models predicting activities such as anticancer, antimicrobial, and enzyme inhibition. researchgate.netnih.govjapsonline.com

Once descriptors are calculated for a set of molecules with known activities (the training set), statistical or machine learning methods are used to build a mathematical model. nih.govnih.gov Common methods include:

Multiple Linear Regression (MLR) researchgate.net

Partial Least Squares (PLS) researchgate.net

Support Vector Machines (SVM)

Random Forest

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which are 3D-QSAR methods. nih.gov

These models generate an equation that can be used to predict the activity of new compounds based solely on their calculated descriptors, thereby prioritizing synthesis and experimental testing. nih.govresearchgate.net

A critical step in QSAR modeling is rigorous validation to ensure the model is robust, stable, and has predictive power. basicmedicalkey.com Validation is typically performed through several methods:

Internal Validation: Techniques like leave-one-out cross-validation (Q²) are used to test the model's robustness using only the training set data. japsonline.combasicmedicalkey.com

External Validation: The model's predictive ability is tested on an independent set of compounds (the test set) that were not used in model development. The predictive R² (R²_pred) is a common metric for this. basicmedicalkey.commdpi.com

Y-Scrambling: The biological activity data is randomly shuffled to ensure that the original model's correlation is not due to chance. japsonline.com

The Applicability Domain (AD) of a QSAR model must also be defined. basicmedicalkey.com The AD specifies the chemical space in which the model can make reliable predictions. Predictions for molecules that fall outside this domain are considered extrapolations and are less reliable. basicmedicalkey.commdpi.com The table below summarizes key statistical parameters used for QSAR model validation.

| Parameter | Description | Acceptable Value (General Guideline) |

| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (Predictive R²) | Measures the predictive ability on an external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | Indicates the average deviation between predicted and observed values. | As low as possible |

These parameters are essential for evaluating the quality of a developed QSAR model. japsonline.commdpi.comresearchgate.net

Advanced Applications and Functionalization Strategies of Isoquinoline Scaffolds in Chemical Science

Role in Advanced Materials Development

No specific research was found detailing the use of 1,6,7-Trichloroisoquinoline in the development of advanced materials.

Conductive Polymers and Organic Electronic Materials

There is no available literature describing the incorporation of this compound into conductive polymers or its application in organic electronic materials. Research in this area tends to focus on larger, more conjugated systems where the electronic properties can be finely tuned.

Optical Materials and Fluorescent Sensors

The application of this compound in optical materials or as a fluorescent sensor has not been reported. While quinoline (B57606) and isoquinoline (B145761) derivatives are known to be used in the design of fluorescent sensors, the specific contribution or properties of the 1,6,7-trichloro isomer have not been investigated.

Ligand Scaffolds in Metal-Organic Frameworks (MOFs) and Coordination Chemistry

There are no studies indicating that this compound has been used as a ligand scaffold in the synthesis of Metal-Organic Frameworks (MOFs) or in broader coordination chemistry applications. The suitability of a ligand for MOF construction depends on its coordination modes and ability to form stable, porous networks, which has not been documented for this specific compound.

Engineering of Isoquinoline-Based Chiral Ligands for Asymmetric Synthesis

No publications were identified that describe the use of this compound as a backbone for the engineering of chiral ligands for asymmetric synthesis. The development of chiral ligands is a prominent area of research for the broader isoquinoline class, but this specific derivative is not mentioned.

Isoquinoline as a Privileged Scaffold for Designing Novel Chemical Entities in Medicinal Chemistry Research

While the isoquinoline core is a recognized privileged scaffold in medicinal chemistry, there is no specific research detailing the design, synthesis, or biological evaluation of novel chemical entities derived from this compound.

Structure Activity Relationship Sar Principles and Mechanistic Elucidation in Halogenated Isoquinolines

Systematic Studies on the Influence of Halogenation Patterns on Molecular Interactions and Biological Modulation

Systematic studies on halogenated isoquinolines have demonstrated that the number, type, and position of halogen substituents are critical determinants of biological activity. nih.govresearchgate.net Halogenation significantly impacts a molecule's electronic and steric properties, which in turn governs its interactions with biological targets.

Molecular Interactions: The introduction of chlorine atoms to the isoquinoline (B145761) ring system can influence several key molecular interactions:

Lipophilicity: Chlorine atoms generally increase the lipophilicity (hydrophobicity) of a molecule. researchgate.net This can enhance its ability to cross cell membranes and access lipophilic domains within protein targets. researchgate.net

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base such as an oxygen or nitrogen atom in a biological target. acs.org This interaction is driven by a region of positive electrostatic potential on the halogen atom, known as a σ-hole. acs.orgnih.gov The strength of this bond increases with the size and polarizability of the halogen (I > Br > Cl > F). acs.org The presence of multiple chlorine atoms, as in 1,6,7-trichloroisoquinoline, offers several potential sites for halogen bonding, which can contribute to target affinity and specificity.

Electronic Effects: The strong electron-withdrawing inductive effect of chlorine can polarize adjacent moieties, potentially increasing hydrophobic interactions with a receptor. researchgate.net This can alter the pKa of the isoquinoline nitrogen, affecting its ionization state at physiological pH and its ability to participate in hydrogen bonding or ionic interactions.

Biological Modulation: The modification of these molecular interactions through halogenation directly translates to changes in biological activity. For instance, in a series of isoquinoline-1,3-dione-based inhibitors, halogen substitution was found to be crucial for both potency and selectivity. nih.govresearchgate.net The introduction of different halogens could even switch the selectivity of the inhibitor between different enzyme isoforms. nih.govresearchgate.net While specific data on this compound is limited, these principles suggest that its unique tri-chlorination pattern would significantly modulate its biological profile compared to the parent isoquinoline or its mono- or di-chlorinated analogs. The empirical nature of drug discovery means that while chlorination can substantially improve the intrinsic biological activity of a molecule, it can also in some cases diminish or abolish it. eurochlor.org

Positional Effects of Chlorine Substituents on Activity Trends and Pharmacophore Characterization

The regiochemistry of chlorination on the isoquinoline scaffold is a critical factor in determining the biological outcome. The specific placement of chlorine atoms at positions 1, 6, and 7 in this compound dictates the molecule's three-dimensional shape and the presentation of its interaction points, which are key elements of its pharmacophore. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov

Studies on various halogenated heterocyclic compounds have consistently shown that the position of the halogen substituent can dramatically alter activity. researchgate.netnih.gov For example, in a series of 4-phenyl-1,2,3,4-tetrahydroisoquinolines, a chlorine atom at the para position of the phenyl group conferred the greatest potency in potentiating the effects of norepinephrine. nih.gov Similarly, for substituted 2-arylquinolines, C-6 substitution was found to be important for cytotoxic activity against several cancer cell lines. rsc.org

For this compound, the positional effects can be hypothesized as follows:

Position 1: A chlorine atom at the C-1 position is adjacent to the ring nitrogen. This can sterically influence the binding of the nitrogen to a target and electronically affect its basicity.

The combination of these three chlorine atoms defines a specific pharmacophoric pattern. Characterization of this pharmacophore would involve identifying the spatial arrangement of features like the aromatic ring, the nitrogen atom (as a potential hydrogen bond acceptor), and the three chlorine atoms (as potential halogen bond donors and hydrophobic features).

Computational Approaches in SAR Investigations

Computational chemistry provides powerful tools to investigate and predict the SAR of compounds like this compound, guiding the design of more potent and selective analogs. oncodesign-services.com These methods are particularly valuable when experimental data is scarce.

Computational techniques such as molecular docking and pharmacophore modeling are used to identify the structural features essential for biological activity. nih.govnih.gov

Pharmacophore Modeling: Based on a set of active and inactive molecules, a 3D pharmacophore model can be generated. This model highlights the critical chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) and their required spatial arrangement for activity. nih.govnih.gov For this compound, such a model would define the optimal positions of the chlorine atoms and the nitrogen atom for target interaction.

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Docking studies could reveal how this compound fits into a specific binding site, identifying key interactions such as halogen bonds between its chlorine atoms and carbonyl oxygen atoms of the protein backbone. mdpi.com This provides a structural basis for the observed or predicted activity.

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties, known as molecular descriptors. rutgers.edu

QSAR models are mathematical equations that can predict the activity of new, unsynthesized compounds. dergipark.org.trnih.gov Descriptors used in these models can be categorized as:

Electronic: Dipole moment, electronegativity, frontier molecular orbital energies (HOMO/LUMO).

Steric/Topological: Molecular weight, volume, surface area, shape indices.

Hydrophobic: LogP (octanol-water partition coefficient).

For a series of halogenated isoquinolines, a QSAR study could generate an equation like: Biological Activity = c1(LogP) + c2(Dipole Moment) - c3*(Molecular Volume) + ...

The coefficients (c1, c2, c3) would indicate the relative importance of each descriptor. For instance, a positive coefficient for LogP would suggest that increasing lipophilicity enhances activity. Such models have been successfully applied to various heterocyclic compounds, including isoquinolones and quinolines, to rationalize their inhibitory activities and guide further synthesis. nih.govmdpi.com

| Descriptor Class | Specific Descriptor | Potential Influence on Biological Activity |

|---|---|---|

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions with the target. |

| Electronic | Dipole Moment | Influences long-range electrostatic interactions and overall polarity. |

| Electronic | HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons in charge-transfer interactions. |

| Steric | Molecular Volume/Surface Area | Determines the fit within the target's binding site (steric complementarity). |

| Steric | Molar Refractivity | Correlates with molecular volume and polarizability, influencing dispersion forces. |

Mechanistic Insights into How Structural Modifications Influence Target Engagement

Understanding the mechanism by which structural modifications, such as the introduction of chlorine atoms in this compound, influence target engagement is crucial for rational drug design. The primary mechanism involves the alteration of the ligand's binding affinity and specificity for its biological target.

The binding of a ligand to a receptor is a complex process governed by a sum of favorable and unfavorable interactions. The introduction of chlorine atoms influences this balance in several ways:

Enhanced Binding Affinity: As discussed, the addition of chlorine can introduce new, favorable interactions like halogen bonds. acs.org It can also enhance hydrophobic interactions by increasing the molecule's lipophilicity. researchgate.net These new or strengthened interactions can lead to a tighter binding of the ligand to its target, resulting in higher potency.

Conformational Effects: The steric bulk of chlorine atoms can influence the preferred conformation of the molecule. This can either lock the molecule into a bioactive conformation that fits the target better or, conversely, create steric clashes that prevent optimal binding.

The mechanism of action for many biologically active compounds involves binding to a specific receptor or enzyme, thereby modulating its function. nih.gov For example, some isoquinoline derivatives act by inhibiting phosphodiesterase activity, leading to an increase in intracellular cAMP levels. nih.gov In the case of this compound, its specific substitution pattern would be expected to fine-tune its interaction with the amino acid residues in the target's binding pocket, leading to a unique biological effect. The combination of increased lipophilicity and the potential for specific halogen bonding interactions likely plays a key role in its target engagement and subsequent biological response.

Emerging Research Avenues for 1,6,7 Trichloroisoquinoline and Its Derivatives

Development of Highly Selective and Efficient Synthetic Methodologies

The synthesis of polysubstituted isoquinolines, particularly those with specific halogenation patterns like 1,6,7-trichloroisoquinoline, remains a significant challenge for synthetic chemists. While classical methods such as the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions provide foundational routes to the isoquinoline (B145761) core, they often lack the selectivity required for complex targets and may require harsh conditions.

Modern synthetic chemistry is moving towards more efficient and selective methods. The development of transition-metal-catalyzed reactions, especially those involving C-H activation, represents a promising avenue for the direct and regioselective functionalization of the isoquinoline core. Future research will likely focus on adapting these advanced methodologies for the precise installation of chloro-substituents on the isoquinoline framework, potentially starting from simpler, pre-functionalized precursors. The goal is to develop protocols that offer high yields, excellent regioselectivity, and broad functional group tolerance, thereby streamlining access to this compound and its analogs.

| Synthetic Approach | Description | Potential Advantages for this compound |

| Classical Annulations | Methods like Bischler–Napieralski and Pictet–Spengler build the heterocyclic ring from acyclic precursors. | Well-established routes to the core isoquinoline structure. |

| Pomeranz–Fritsch Reaction | Utilizes a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) to construct the isoquinoline skeleton. | An efficient direct method for preparing the parent isoquinoline ring system. |

| Transition-Metal Catalysis | Employs catalysts (e.g., palladium) for C-H activation/annulation reactions to build or functionalize the ring system. | Offers high selectivity, milder reaction conditions, and access to novel derivatives. |

| Halogenation of Precursors | Stepwise introduction of chlorine atoms onto a pre-formed isoquinoline or tetrahydroisoquinoline ring. | Allows for controlled introduction of substituents at specific positions. |

Comprehensive Exploration of Novel Reactivity Patterns

The reactivity of this compound is dictated by the interplay of the electron-deficient pyridine (B92270) ring and the tri-chlorinated benzene (B151609) ring. The chlorine atom at the C1 position is expected to be particularly susceptible to nucleophilic aromatic substitution, providing a key handle for introducing a wide range of functional groups. The chlorine atoms at C6 and C7 on the benzene ring are likely less reactive towards nucleophiles but are ideal candidates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

A comprehensive exploration of these reactivity patterns is essential. This involves systematically studying the reaction of this compound with various nucleophiles and under different cross-coupling conditions to map out its chemical behavior. Understanding the relative reactivity of the three C-Cl bonds will enable the selective functionalization of the molecule, allowing chemists to use it as a versatile building block for creating a library of complex derivatives with tailored properties.

Integration of Advanced Characterization Techniques for Deeper Structural Understanding

A thorough understanding of the three-dimensional structure of this compound and its derivatives is fundamental to understanding their properties. The integration of a suite of advanced analytical techniques is crucial for unambiguous structure elucidation and conformational analysis.

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR techniques like COSY and HSQC) is indispensable for determining the connectivity of atoms. For complex derivatives, X-ray crystallography provides the definitive solid-state structure, offering precise information on bond lengths, bond angles, and intermolecular interactions. Spectroscopic techniques such as Infrared (IR) and UV-Visible spectroscopy can provide additional information about functional groups and electronic properties.

| Technique | Information Provided | Relevance to this compound |

| NMR Spectroscopy | Provides detailed information about the chemical environment of hydrogen and carbon atoms, revealing the molecule's connectivity. | Essential for confirming the substitution pattern and the structure of new derivatives. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. | Confirms the identity of the target molecule and its fragments. |

| X-ray Crystallography | Yields a precise three-dimensional model of the molecule in the solid state. | Offers definitive proof of structure and insights into crystal packing and intermolecular forces. |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | Useful for monitoring reactions and confirming the introduction of new functional groups. |

Predictive Modeling and Rational Design of Next-Generation Isoquinoline Scaffolds

Computational chemistry and in silico methods are becoming increasingly vital in modern chemical research. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can be powerfully applied to the this compound scaffold. By creating computational models, researchers can predict the biological activities or material properties of hypothetical derivatives before they are synthesized in the lab.

For example, 3D-QSAR models can correlate the structural features of a series of this compound derivatives with their observed activity, providing a map of which regions of the molecule are important for function. Molecular docking simulations can predict how these molecules might bind to a biological target, such as an enzyme active site. This predictive power allows for the rational design of next-generation compounds with enhanced potency, selectivity, or desired physical properties, saving significant time and resources in the discovery process.

Exploration of Unconventional Applications in Interdisciplinary Sciences

While isoquinolines are well-known for their medicinal applications, the unique electronic properties conferred by the trichloro-substitution pattern open the door to unconventional uses in interdisciplinary fields.

In materials science, halogenated aromatic compounds can serve as building blocks for advanced materials. Derivatives of this compound could be explored as monomers for conductive polymers or as components of organic light-emitting diodes (OLEDs). The isoquinoline nitrogen atom also makes these compounds interesting ligands for the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.

Furthermore, many heterocyclic compounds exhibit interesting photophysical properties. Research into the fluorescence of this compound derivatives could lead to the development of novel fluorescent probes for chemical sensing or biological imaging. The exploration of these interdisciplinary applications represents a significant growth area for this class of compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,6,7-Trichloroisoquinoline, and how can purity be validated?

- Methodology : The compound is typically synthesized via multi-step chlorination of isoquinoline precursors. For example, regioselective chlorination at positions 1, 6, and 7 can be achieved using phosphorus oxychloride (POCl₃) under reflux conditions . Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .

- Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and characterize via -/-NMR, comparing chemical shifts to PubChem data for analogous chlorinated isoquinolines .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Techniques :

- Spectroscopy : Use UV-Vis (λmax in acetonitrile) and FT-IR (C-Cl stretching ~550–750 cm⁻¹) .

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density and predict reactivity .

- Crystallography : If single crystals are obtained, X-ray diffraction can resolve bond angles and confirm regiochemistry .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during this compound synthesis?

- Key Variables :

- Temperature : Higher temperatures (>100°C) may improve chlorination efficiency but risk decomposition .

- Catalysts : Lewis acids like FeCl₃ can enhance regioselectivity but require careful stoichiometric control .

Q. What strategies resolve contradictions in spectral data for this compound derivatives?

- Case Example : If NMR signals overlap (e.g., aromatic protons), use 2D techniques like COSY or HSQC to assign peaks unambiguously .

- Validation : Cross-reference experimental data with computational predictions (e.g., NMR chemical shifts via ACD/Labs software) .

- Collaboration : Share raw data repositories to enable peer validation, aligning with open-science principles .

Q. How can researchers investigate the biological activity of this compound, and what assays are most informative?

- Mechanistic Studies :

- Enzyme Inhibition : Screen against cytochrome P450 isoforms using fluorometric assays .

- Cellular Uptake : Quantify intracellular accumulation via LC-MS in cancer cell lines (e.g., HeLa) .

- Data Interpretation : Compare IC₅₀ values with structurally similar compounds (e.g., 7-chloroisoquinoline-3-carboxylic acid) to infer structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.